molecular formula C17H18N2O4 B2450175 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775404-72-2

1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

Cat. No.: B2450175
CAS No.: 1775404-72-2
M. Wt: 314.341
InChI Key: QHSNXRQMHYNYCL-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione is a synthetic organic compound with potential applications in various fields, such as chemistry, biology, and medicine. The structure is characterized by its fused furan and pyrimidine rings, along with functional groups like cyclopropylmethyl and methoxyphenyl.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione typically involves several steps, starting from readily available precursors. Key steps may include cyclopropylation, methoxylation, and ring closure reactions, often using catalysts and specific reaction conditions to achieve the desired structure.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized routes to ensure high yield and purity. This often includes continuous flow reactors, automated reaction monitoring, and purification techniques like chromatography and recrystallization.

Types of Reactions:

  • Oxidation: The compound may undergo oxidation reactions at the methoxyphenyl group, potentially forming corresponding phenols or quinones.

  • Reduction: Reduction reactions can target the dihydrofuran ring, leading to the formation of tetrahydrofuran derivatives.

  • Substitution: Various substitution reactions can occur, especially at the cyclopropylmethyl and methoxyphenyl groups, facilitated by appropriate nucleophiles or electrophiles.

Common Reagents and Conditions: Oxidation reactions might use reagents like potassium permanganate or hydrogen peroxide, while reduction reactions could involve lithium aluminum hydride or sodium borohydride. Substitution reactions might employ halogens or organometallic reagents under controlled conditions.

Major Products Formed: The major products depend on the specific reaction pathway, but could include various hydroxylated, halogenated, or alkylated derivatives of the original compound.

Scientific Research Applications

Chemistry: In organic chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly due to its functional groups that can undergo further modifications.

Biology: It may serve as a probe in biological studies to investigate enzyme interactions, cellular uptake, and metabolic pathways, given its structural complexity.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery programs, aiming to target specific molecular pathways involved in diseases.

Industry: In industrial settings, the compound could be used in the synthesis of materials with desired properties, such as polymers or coatings with unique chemical and physical characteristics.

Mechanism of Action

The exact mechanism of action depends on the context of its application. For example, in medicinal chemistry, the compound might interact with specific proteins or enzymes, modulating their activity through binding to active sites or allosteric sites. These interactions can influence various cellular pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(cyclopropylmethyl)-4-(2-hydroxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

  • 1-(ethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

  • 1-(cyclopropylmethyl)-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione

This detailed article touches on various aspects of 1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione, highlighting its synthesis, reactions, and applications across different scientific disciplines.

Properties

IUPAC Name

1-(cyclopropylmethyl)-4-(2-methoxyphenyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-13-5-3-2-4-11(13)15-14-12(9-23-16(14)20)19(17(21)18-15)8-10-6-7-10/h2-5,10,15H,6-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHSNXRQMHYNYCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2C3=C(COC3=O)N(C(=O)N2)CC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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